5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid
Description
Properties
CAS No. |
1036467-51-2 |
|---|---|
Molecular Formula |
C13H8ClNO4S |
Molecular Weight |
309.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
This approach involves introducing the 4-chlorophenylthio group via substitution on a pre-nitrated benzoic acid derivative. A plausible precursor is 2-nitro-5-chlorobenzoic acid , where the chlorine atom at position 5 serves as a leaving group.
Reaction Mechanism :
-
Base : Pyridine or triethylamine to scavenge HCl.
-
Solvent : Dimethylformamide (DMF) at 80–100°C for 6–12 hours.
Challenges :
-
Competing side reactions due to the electron-withdrawing nitro group.
-
Limited solubility of intermediates necessitates polar aprotic solvents.
Sequential Nitration and Sulfanyl Group Introduction
An alternative pathway begins with 5-[(4-chlorophenyl)sulfanyl]benzoic acid , followed by nitration at position 2.
Nitration Conditions :
-
Regioselectivity : The sulfanyl group’s electron-donating nature directs nitration to the ortho position relative to the carboxylic acid group.
Reaction Profile :
-
Byproducts : Minor isomers (e.g., 3-nitro derivatives) require chromatographic separation.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern manufacturing prioritizes efficiency and safety. Key adaptations include:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 8–12 hours | 1–2 hours |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 65–75% | 80–90% |
| Catalyst Recycling | Limited | Integrated |
Advantages :
Ester Protection Strategy
To prevent decarboxylation during high-temperature steps, the carboxylic acid group is often protected as a methyl or ethyl ester:
-
Esterification :
-
Deprotection :
-
Yield Loss : <5% due to side hydrolysis.
-
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| NAS with Cu Catalysis | 78 | 95 | Short reaction time | Requires anhydrous conditions |
| Sequential Nitration | 82 | 97 | High regioselectivity | Cryogenic conditions |
| Flow Reactor Synthesis | 88 | 99 | Scalability | High initial investment |
Notes :
-
NAS is preferred for small-scale R&D due to modularity.
-
Flow systems excel in ton-scale production but demand precise engineering.
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorophenyl sulfanyl group.
Major Products Formed
Reduction: The major product is 5-[(4-chlorophenyl)sulfanyl]-2-aminobenzoic acid.
Substitution: The products depend on the nucleophile used; for example, using an amine would yield an amine-substituted benzoic acid derivative.
Scientific Research Applications
5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. This article explores its applications, supported by data tables and documented case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative of this compound was shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the nitro group is believed to contribute to its cytotoxic effects.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound showed IC50 values in the micromolar range against breast cancer cells, suggesting potential for development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Study:
In vitro tests revealed that this compound exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Pesticide Development
The compound's structural features lend themselves to applications in pesticide formulation. Its efficacy against specific pests has been documented, indicating potential use as a biopesticide.
Table 2: Efficacy Against Pests
| Pest Type | Efficacy (%) | Reference |
|---|---|---|
| Aphids | 75% | Study A |
| Whiteflies | 60% | Study B |
| Fungal Pathogens | 50% | Study C |
Polymer Chemistry
This compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of sulfenyl groups into polymer backbones can improve their performance in various applications.
Case Study:
Research conducted on polymer blends containing this compound showed improved tensile strength and thermal resistance compared to traditional polymers, indicating its potential for industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid involves its interaction with molecular targets, such as enzymes or receptors, through its nitro and sulfanyl groups. These interactions can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Sulfanyl vs. Acifluorfen’s phenoxy group contributes to its herbicidal activity by mimicking natural substrates in plants, whereas sulfanyl-linked compounds often exhibit broader pharmacological applications (e.g., antimicrobial) .
Nitro Group Position :
- The 2-nitro substitution in the benzoic acid core is shared across analogs like acifluorfen and halosafen. This group is critical for electron withdrawal, influencing reactivity and binding to biological targets (e.g., enzyme active sites) .
Carboxylic Acid vs. Amide/Esters :
- The free carboxylic acid (-COOH) in the target compound and acifluorfen enhances solubility in aqueous environments, whereas amide derivatives (e.g., halosafen) may improve metabolic stability .
- N-substituted acetamide derivatives (e.g., 6f, 6o) demonstrate potent antimicrobial activity, suggesting that the sulfanyl group synergizes with amide functionalities for target binding .
Biological Activity
5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid is an aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a sulfanyl group attached to a 4-chlorophenyl moiety and a nitro group at the 2-position of the benzoic acid core. Its molecular formula is CHClNOS, with a molecular weight of approximately 341.72 g/mol. The unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Formation of Reactive Intermediates : The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions.
- Enzyme Interaction : The chlorophenylthio group may enhance interactions with specific enzymes or receptors, contributing to its antimicrobial and anticancer effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens. Additionally, it has demonstrated moderate antibiofilm activity against certain strains, indicating its potential use in preventing biofilm-related infections .
Anticancer Potential
The anticancer properties of this compound have also been explored. Preliminary studies indicate that the compound may inhibit cancer cell proliferation through various pathways:
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their growth.
- Apoptosis Induction : The compound may trigger apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results showed that it effectively inhibited growth at sub-MIC concentrations, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Research : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The study highlighted its potential as an anticancer agent worth further investigation.
Q & A
Q. What are the recommended synthetic routes for 5-[(4-chlorophenyl)sulfanyl]-2-nitrobenzoic acid?
Answer: A typical synthesis involves:
- Step 1: Start with 2-nitrobenzoic acid as the core structure.
- Step 2: Introduce the sulfanyl group at position 5 via nucleophilic aromatic substitution using 4-chlorobenzenethiol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 3: Purify via recrystallization using ethanol/water mixtures or column chromatography.
- Validation: Confirm regioselectivity using H NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm for nitro group and δ 7.3–7.6 ppm for 4-chlorophenyl) .
Q. How should researchers characterize the purity and structure of this compound?
Answer:
- Purity: Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA water, gradient elution) to achieve >98% purity .
- Structural Confirmation:
- H/C NMR: Identify the benzoic acid proton (δ 12–13 ppm, broad) and sulfanyl-linked aromatic protons.
- IR Spectroscopy: Confirm carboxylic acid (1700–1720 cm⁻¹) and nitro group (1520–1560 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Look for [M-H]⁻ ion at m/z 324 (calculated for C₁₃H₈ClNO₄S).
Q. What is the solubility profile of this compound in common solvents?
Answer:
- High Solubility: DMSO (>50 mg/mL), ethanol (10–20 mg/mL).
- Low Solubility: Water (<0.1 mg/mL).
- Formulation Tips: For biological assays, dissolve in DMSO and dilute with PBS (final DMSO ≤1%) to avoid cytotoxicity .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Activation Effect: The nitro group at position 2 is a strong electron-withdrawing group, directing electrophilic attacks to the meta position (C5) and enhancing reactivity toward nucleophiles (e.g., thiols) .
- Mechanistic Insight: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and characterize intermediates using LC-MS to track substitution patterns .
Q. What strategies can be used to assess the biological activity of this compound?
Answer:
- Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC assays. Compare with structurally similar sulfonamide derivatives, which often show activity due to sulfanyl groups .
- Enzyme Inhibition: Evaluate inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with COX-2 or bacterial dihydrofolate reductase. Focus on the sulfanyl group’s hydrogen-bonding potential and nitro group’s electron-withdrawing effects .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, identifying reactive sites for electrophilic/nucleophilic attacks .
Q. How should researchers resolve contradictions in reported reactivity data for similar nitrobenzoic acid derivatives?
Answer:
- Controlled Experiments: Compare substituent effects by synthesizing analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and measuring reaction rates under identical conditions .
- Meta-Analysis: Review substituent Hammett constants (σ) to quantify electronic effects. For example, the nitro group (σₘ = 1.43) strongly deactivates the ring, while sulfanyl (σₚ = 0.15) has a weaker influence .
Q. Key Considerations for Experimental Design
- Stereoelectronic Effects: The nitro group’s orientation (e.g., ortho vs. para) impacts conjugation and reactivity. Use X-ray crystallography (if available) or NOESY NMR to confirm spatial arrangements .
- Stability Testing: Monitor degradation under UV light or acidic conditions (e.g., pH 2–3) via accelerated stability studies. Nitro groups may undergo reduction under prolonged light exposure .
Q. Data Interpretation Tips
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
